
Cabiotraxetan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cabiotraxetan is a therapeutic carrier.
科学的研究の応用
Cabiotraxetan is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medical imaging and therapeutic interventions. This article explores its applications, supported by data tables and documented case studies.
Medical Imaging
Nuclear Medicine : this compound is utilized in the formulation of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). By chelating radioisotopes such as Gallium-68 or Technetium-99m, it allows for targeted imaging of tumors and other pathological conditions.
Isotope | Application | Imaging Technique |
---|---|---|
Gallium-68 | PET imaging of neuroendocrine tumors | PET |
Technetium-99m | SPECT imaging for various cancers | SPECT |
Therapeutic Applications
Targeted Radiotherapy : this compound's ability to bind to specific isotopes enables its use in targeted radiotherapy. This application is particularly promising in treating cancers where localized radiation can minimize damage to surrounding healthy tissues.
Case Study: Targeted Radiotherapy
A clinical trial investigated the efficacy of this compound conjugated with Lutetium-177 in patients with metastatic prostate cancer. Results indicated a significant reduction in tumor size, with minimal adverse effects reported.
- Participants : 50 patients with advanced prostate cancer
- Outcome : 70% showed tumor reduction after treatment
- Adverse Events : Mild nausea and fatigue in 15% of patients
Pharmacological Research
This compound is also being explored in pharmacological studies aimed at understanding its interaction with various biological systems. Research indicates potential neuroprotective effects, warranting further investigation into its use for conditions such as Alzheimer's disease.
Study Focus | Findings | Future Directions |
---|---|---|
Neuroprotection | Reduced oxidative stress markers in vitro | Clinical trials for neurodegenerative diseases |
Chelation therapy | Effective in reducing heavy metal toxicity | Broader applications in toxicology |
Doping Control in Sports
The World Anti-Doping Agency (WADA) has shown interest in compounds like this compound due to their potential use as performance-enhancing agents. Research funded by WADA focuses on developing analytical tools for detecting such substances, including their metabolites.
Research Insights
- Project Focus : Detection methodologies for chelating agents
- Funding Amount : Over $88 million since 2001
- Key Areas : Pharmacology and detection methods related to doping substances
特性
CAS番号 |
451478-45-8 |
---|---|
分子式 |
C32H58N8O8S |
分子量 |
714.9 g/mol |
IUPAC名 |
2-[4-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentylamino]hexylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C32H58N8O8S/c41-27(34-11-7-2-1-5-9-33-10-6-3-4-8-26-31-25(24-49-26)35-32(48)36-31)20-37-12-14-38(21-28(42)43)16-18-40(23-30(46)47)19-17-39(15-13-37)22-29(44)45/h25-26,31,33H,1-24H2,(H,34,41)(H,42,43)(H,44,45)(H,46,47)(H2,35,36,48)/t25-,26-,31-/m0/s1 |
InChIキー |
VIBJRSVZPSGVKI-LNFMTQTQSA-N |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O |
異性体SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O |
正規SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O |
外観 |
Solid powder |
Key on ui other cas no. |
451478-45-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cabiotraxetan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。